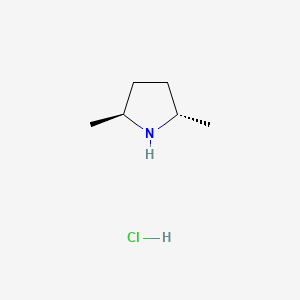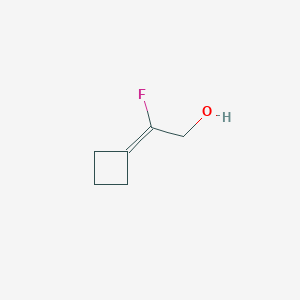
2-Cyclobutylidene-2-fluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutylidene-2-fluoroethan-1-ol is a chemical compound with the CAS number 119059-93-7 . It has a molecular weight of 116.14 and is known for its unique properties that make it valuable in research, including its role as a catalyst and its potential in drug synthesis and organic chemistry studies.
Physical And Chemical Properties Analysis
2-Cyclobutylidene-2-fluoroethan-1-ol is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
The thermal cyclopolymerization of semi-fluorinated perfluorocyclobutyl (PFCB) polymers demonstrates significant advancements in material science, particularly in the creation of semi-crystalline polymers. This process involves fluoroalkylation and subsequent heating to produce high molecular weight polymers that exhibit exceptional crystallinity and solubility in common solvents. The unique crystalline properties of these polymers, alongside their thermal stability, open up new avenues for application in various fields, including aerospace and electronics, due to their enhanced mechanical and chemical resistance properties (Smith et al., 2004).
Fluoropolymers and Copolymers
Fluoropolymers, characterized by their fluorine content, have found extensive applications in various industries due to their exceptional resistance to chemicals, temperature, and electricity. The review on the development and trends in vinylidene fluoride (VDF) polymers and copolymers highlights the synthesis, properties, and diverse applications of these materials. From thermoplastic and elastomeric materials to applications in fuel cell membranes and ultrafiltration, VDF-containing polymers demonstrate a broad range of functionalities that can be tailored for specific applications, thereby underscoring the importance of research in this area for future technological advancements (Améduri, 2009).
Synthetic Organic Chemistry
The exploration of 1,1-difluoro-1-alkenes in synthesizing ring-fluorinated hetero- and carbocycles showcases a remarkable advancement in synthetic organic chemistry. By utilizing the unique properties of fluorine, researchers have achieved disfavored 5-endo-trig cyclizations, leading to the synthesis of various fluorinated compounds with high yields. This methodology provides a new avenue for the efficient synthesis of complex fluorinated molecules, which are invaluable in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability (Ichikawa et al., 2002).
Medicinal Chemistry and Imaging
In medicinal chemistry, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) represents a significant stride in the development of potential PET ligands for tumor detection. These compounds have demonstrated high uptake in rodent models of brain tumors, suggesting their potential for imaging applications in oncology. The ability to monitor tumor progression and response to treatment using such novel PET ligands could revolutionize cancer diagnostics and personalized medicine (Martarello et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclobutylidene-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-6(4-8)5-2-1-3-5/h8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPFDKZICUCPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(CO)F)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylidene-2-fluoroethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)
![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)
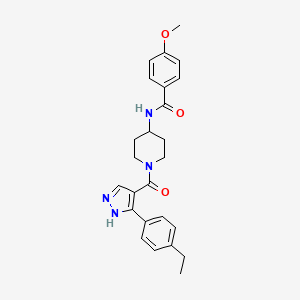
![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)

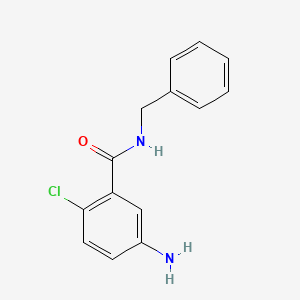
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)
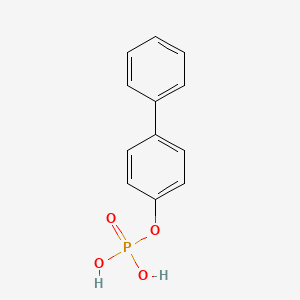
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)
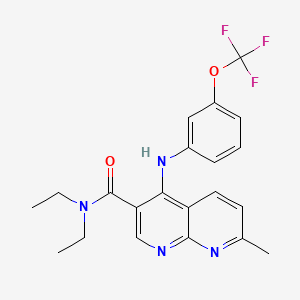
![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)

![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)
